molecular formula C7H11NO3S B6240285 hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione CAS No. 2408974-79-6

hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione

Cat. No.: B6240285
CAS No.: 2408974-79-6
M. Wt: 189.2
InChI Key:
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Description

Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical and physical properties. This compound is characterized by its molecular formula C7H11NO3S and a molecular weight of 189.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of thioamide with hydrazonoyl halides in boiling ethanol containing triethylamine . This reaction yields the desired compound along with other by-products.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of advanced reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines.

Scientific Research Applications

Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Research has indicated that this compound may have antimicrobial and antitumor properties, making it a candidate for drug development.

    Industry: Its unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can disrupt metabolic processes in microorganisms, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its antitumor activity .

Comparison with Similar Compounds

Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

    Thiazolopyridines: These compounds share a similar core structure but differ in their substituents and functional groups.

    Thiadiazoles: While also containing sulfur and nitrogen atoms, thiadiazoles have a different ring structure and exhibit distinct chemical properties.

Properties

CAS No.

2408974-79-6

Molecular Formula

C7H11NO3S

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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